2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a fused pyrimidine and furan ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furoyl isothiocyanate with 3-aminocrotononitrile, followed by cyclization to form the desired pyrimidine-furan structure . The reaction conditions often include refluxing in an ethoxide solution, which facilitates the formation of the fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile: Another furan-pyrimidine compound with antibacterial activity.
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their biological activities, including anticancer properties.
Uniqueness
2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(1H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
61378-87-8 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(furan-2-yl)-5,6-dihydro-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H8N2O3/c13-9-6-3-5-15-10(6)12-8(11-9)7-2-1-4-14-7/h1-2,4H,3,5H2,(H,11,12,13) |
InChI Key |
FTXJEOUJTSZCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C(=O)NC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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